molecular formula C11H23NO B12114305 N,N-dipentylformamide CAS No. 26598-27-6

N,N-dipentylformamide

Cat. No.: B12114305
CAS No.: 26598-27-6
M. Wt: 185.31 g/mol
InChI Key: OWHSZQHZBUQBRH-UHFFFAOYSA-N
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Description

Formamide, N,N-dipentyl- is an organic compound belonging to the class of formamides It is characterized by the presence of two pentyl groups attached to the nitrogen atom of the formamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Formamide, N,N-dipentyl- can be synthesized through the reaction of formic acid with N,N-dipentylamine. The reaction typically involves heating the reactants under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction proceeds as follows:

HCOOH+N,N-dipentylamineFormamide, N,N-dipentyl-+H2O\text{HCOOH} + \text{N,N-dipentylamine} \rightarrow \text{Formamide, N,N-dipentyl-} + \text{H}_2\text{O} HCOOH+N,N-dipentylamine→Formamide, N,N-dipentyl-+H2​O

Industrial Production Methods

In industrial settings, the production of formamide, N,N-dipentyl- can be achieved through the carbonylation of N,N-dipentylamine using carbon monoxide in the presence of a catalyst such as palladium or rhodium. This method offers high yields and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Formamide, N,N-dipentyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Produces amides or carboxylic acids.

    Reduction: Produces primary amines.

    Substitution: Produces substituted formamides or other derivatives.

Scientific Research Applications

Formamide, N,N-dipentyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential role in biochemical processes and as a stabilizer for nucleic acids.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of formamide, N,N-dipentyl- involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The formyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide: A widely used solvent with similar chemical properties.

    N,N-Diethylformamide: Another formamide derivative with comparable reactivity.

    N,N-Dibutylformamide: Shares similar structural features and applications.

Uniqueness

Formamide, N,N-dipentyl- is unique due to the presence of two pentyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity and make it suitable for specific applications where other formamides may not be as effective.

Properties

CAS No.

26598-27-6

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N,N-dipentylformamide

InChI

InChI=1S/C11H23NO/c1-3-5-7-9-12(11-13)10-8-6-4-2/h11H,3-10H2,1-2H3

InChI Key

OWHSZQHZBUQBRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C=O

Origin of Product

United States

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